Cas no 64507-20-6 (methyl 3-chloro-2,2-dimethyl-3-oxopropanoate)

Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate is a versatile ester compound characterized by its reactive carbonyl and chloro functional groups, making it a valuable intermediate in organic synthesis. Its structure, featuring a chlorinated β-ketoester moiety, facilitates applications in nucleophilic substitution and condensation reactions. The compound's stability under controlled conditions and high purity make it suitable for pharmaceutical and agrochemical research, particularly in the synthesis of heterocyclic compounds. Its defined molecular weight (C6H9ClO3, 164.59 g/mol) and consistent reactivity ensure reproducibility in complex synthetic pathways. Proper handling is required due to its potential sensitivity to moisture and strong bases.
methyl 3-chloro-2,2-dimethyl-3-oxopropanoate structure
64507-20-6 structure
Product Name:methyl 3-chloro-2,2-dimethyl-3-oxopropanoate
CAS No:64507-20-6
MF:C6H9ClO3
MW:164.586861371994
MDL:MFCD28517441
CID:423250
PubChem ID:13881929
Update Time:2025-05-20

methyl 3-chloro-2,2-dimethyl-3-oxopropanoate Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 3-chloro-2,2-dimethyl-3-oxo-, methyl ester
    • methyl 3-chloro-2,2-dimethyl-3-oxopropanoate
    • DTXSID00551820
    • 64507-20-6
    • EN300-2008419
    • Y13556
    • SCHEMBL21883869
    • Propanoic acid,3-chloro-2,2-dimethyl-3-oxo-,methyl ester
    • MDL: MFCD28517441
    • Inchi: 1S/C6H9ClO3/c1-6(2,4(7)8)5(9)10-3/h1-3H3
    • InChI Key: YHZPQWZDBDVTIT-UHFFFAOYSA-N
    • SMILES: ClC(C(C(=O)OC)(C)C)=O

Computed Properties

  • Exact Mass: 164.02407
  • Monoisotopic Mass: 164.0240218g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37

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Additional information on methyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS No. 64507-20-6): A Comprehensive Overview

Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate, identified by its Chemical Abstracts Service (CAS) number 64507-20-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The compound's unique structural features, including a chlorinated propanoate backbone and methyl groups, contribute to its reactivity and utility in various chemical transformations.

The molecular structure of methyl 3-chloro-2,2-dimethyl-3-oxopropanoate consists of a three-carbon chain with a carboxylate group at one end and a chloro substituent on the second carbon. The presence of two methyl groups on the second carbon enhances its stability and influences its interaction with other molecules. This structural configuration makes it an attractive intermediate in the synthesis of more complex organic compounds, particularly in the pharmaceutical industry.

In recent years, there has been a growing interest in the use of chlorinated esters as building blocks for drug molecules. The chloro group in methyl 3-chloro-2,2-dimethyl-3-oxopropanoate serves as a versatile handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility has been exploited in the development of novel therapeutic agents targeting various diseases.

One of the most compelling applications of methyl 3-chloro-2,2-dimethyl-3-oxopropanoate is in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to create new analogs of known drugs, aiming to improve their efficacy and reduce side effects. For instance, derivatives of this compound have been investigated as potential inhibitors of enzymes involved in inflammatory pathways. These studies highlight the compound's role as a key intermediate in the design of next-generation therapeutics.

The compound's stability under various reaction conditions also makes it a valuable asset in synthetic chemistry. It can be easily handled and stored, ensuring consistent performance in laboratory-scale reactions. Moreover, its compatibility with a wide range of reagents allows for diverse synthetic pathways, making it a versatile tool for chemists working on complex molecular architectures.

Recent advancements in computational chemistry have further enhanced the utility of methyl 3-chloro-2,2-dimethyl-3-oxopropanoate. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of drug candidates. These computational approaches have been instrumental in predicting the binding affinity and pharmacokinetic properties of derivatives derived from this compound.

The pharmaceutical industry has also explored the use of methyl 3-chloro-2,2-dimethyl-3-oxopropanoate in the development of vaccines and biologics. Its structural features make it an ideal candidate for conjugation with antigens or other therapeutic proteins. Such conjugates have shown promise in enhancing immune responses and improving vaccine efficacy.

In conclusion, methyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS No. 64507-20-6) is a multifaceted compound with significant applications in organic synthesis and pharmaceutical research. Its unique structural properties and reactivity make it a valuable intermediate for creating novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in drug development is likely to grow even further.

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